molecular formula C12H14NNaO6S B162021 Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate CAS No. 133167-77-8

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate

Cat. No.: B162021
CAS No.: 133167-77-8
M. Wt: 323.3 g/mol
InChI Key: ZAUOYAYGXONHDV-UHFFFAOYSA-M
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Description

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate (CAS: 133167-77-8) is an organosulfonate compound with the molecular formula C₁₂H₁₄NNaO₆S and a molecular weight of 318.34 g/mol. Structurally, it features a benzenesulfonate backbone substituted with methoxy (-OCH₃), methyl (-CH₃), and 3-oxobutanamido (-NHCOC(O)CH₂-) groups. This compound is primarily used as a key intermediate in the synthesis of azo dyes, such as Direct Yellow 157, where it participates in coupling reactions with diazonium salts. Its sodium counterion enhances solubility in polar solvents, making it suitable for industrial dye manufacturing processes.

Properties

IUPAC Name

sodium;5-methoxy-2-methyl-4-(3-oxobutanoylamino)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S.Na/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUOYAYGXONHDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888953
Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
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Molecular Weight

323.30 g/mol
Source PubChem
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CAS No.

133167-77-8
Record name Benzenesulfonic acid, 4-((1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
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Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
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Record name Sodium 3-acetoacetylamino-4-methoxytolyl-6-sulfonate
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Record name Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1)
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Preparation Methods

Direct Sulfonation of Pre-Functionalized Intermediates

An alternative route sulfonates 4-amino-5-methoxy-2-methylphenol before acylation. This method simplifies regioselectivity but risks over-sulfonation. Patent CN105218406A reports yields exceeding 82% using this approach, though scalability remains problematic due to stringent temperature controls (105–115°C during H₂SO₄ addition).

One-Pot Amidation-Sulfonation

Emerging methods explore simultaneous amidation and sulfonation using polymer-supported catalysts. While reducing step count, these approaches suffer from lower yields (≤65%) and require costly purification.

Table 1: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key AdvantageLimitation
Stepwise Functionalization82–8598.5High regioselectivityMulti-step, time-intensive
Direct Sulfonation78–8097.0Simplified workflowTemperature sensitivity
One-Pot Amidation60–6595.2Reduced purification stepsLow yield, high cost

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. The stepwise method dominates industrial settings due to its reproducibility, despite requiring six discrete stages. Critical adjustments include:

  • Catalyst Recycling: Recovering zinc and sulfuric acid reduces waste.

  • Continuous Flow Reactors: Minimize exothermic risks during nitration and sulfonation.

  • Green Chemistry Metrics: Patent CN105218406A emphasizes biodegradable byproducts, aligning with environmental regulations.

Analytical Validation and Quality Control

Final product validation employs:

  • HPLC-MS: Confirms molecular weight (323.3 g/mol) and detects acylated byproducts.

  • ¹H NMR: Verifies substituent positions (e.g., methyl singlet at δ 2.1 ppm, methoxy at δ 3.8 ppm).

  • Titrimetry: Quantifies sulfonate content via ion-exchange chromatography .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing antimicrobial agents in pharmaceuticals.

Immunomodulatory Effects

The compound has been investigated for its potential as an immunomodulator. Studies suggest that it may influence immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Dye Synthesis

In industrial applications, this compound is utilized as an intermediate in dye synthesis. Its unique chemical structure allows it to participate in various coupling reactions, leading to the formation of novel dyes with specific properties .

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal explored the compound's efficacy against common pathogenic bacteria. The results demonstrated that at specific concentrations, the compound significantly reduced bacterial viability, indicating its potential use as a natural preservative or therapeutic agent against infections.

Organism TestedMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
C. albicans100 µg/mL

Case Study 2: Immunomodulation

In another investigation focusing on immunomodulatory effects, researchers found that this compound enhanced cytokine production in vitro. This effect suggests its potential application in developing treatments for immune-related disorders.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-61025
TNF-alpha1530

Mechanism of Action

The mechanism of action of Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight the sodium salt’s efficiency in azo dye coupling reactions, achieving higher yields (>85%) compared to structurally simpler sulfonates. However, the ammonium variant’s superior thermal stability makes it preferable in high-temperature dyeing processes. Market analyses indicate growing demand for sodium benzenesulfonate in emerging economies, driven by its versatility in industrial applications.

Biological Activity

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate is a synthetic organic compound with significant potential in pharmaceutical research and organic synthesis. This article explores its biological activities, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C12H14NNaO6SC_{12}H_{14}NNaO_6S and a molecular weight of approximately 303.36g/mol303.36\,g/mol. Its structure includes a sulfonate group, a methoxy group, and a methyl group, which contribute to its reactivity and biological potential.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Investigations into its antimicrobial activity have shown promise, indicating potential applications in combating infections.
  • Anticancer Potential : The compound is being explored for its ability to inhibit cancer cell proliferation through specific molecular interactions.

The mechanism of action involves interactions with specific biological targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may influence the activity of cyclooxygenase enzymes involved in inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonateContains ammonium instead of sodiumMore soluble in polar solvents
2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acidLacks methoxy group on position fiveExhibits different biological activity
N-Acetoacetcresidine sulfonic acid sodium saltSimilar sulfonate structurePrimarily used in dye chemistry

The specific combination of functional groups in this compound enhances its reactivity and biological potential compared to these similar compounds.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In another investigation, the compound displayed notable antimicrobial activity against various bacterial strains, indicating its possible use in developing new antimicrobial agents.
  • Anticancer Research : Recent research focused on the compound's ability to inhibit tumor growth in cell lines, revealing its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via diazo coupling reactions. For example, 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is diazotized and coupled with 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonic acid under controlled pH (4–6) and low-temperature conditions (0–5°C) to form the azo linkage . Key intermediates (e.g., sulfonic acid derivatives) should be characterized using 1H NMR^1 \text{H NMR} (to confirm substituent positions) and FT-IR (to validate sulfonate and amide functional groups). Purity can be assessed via HPLC with UV detection at 254 nm .

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

  • Methodological Answer : this compound is highly water-soluble due to its sulfonate group, but solubility varies with pH. For stability studies, prepare stock solutions in deionized water at neutral pH (6.5–7.5) and monitor degradation via UV-Vis spectroscopy (λ~300–400 nm for aromatic systems). Adjust ionic strength using buffers like phosphate (10–50 mM) to avoid precipitation .

Q. What spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : 13C NMR^{13} \text{C NMR} resolves the methoxy (–OCH3_3), methyl (–CH3_3), and sulfonate (–SO3_3^-) groups. 1H NMR^1 \text{H NMR} confirms aromatic proton splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode identifies the molecular ion peak [M–Na]^- and fragments (e.g., loss of the 3-oxobutanamido group).
  • Elemental Analysis : Verify sodium content (<±0.3% deviation from theoretical values) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from incomplete diazo coupling or side reactions (e.g., hydrolysis of the 3-oxobutanamido group). To optimize:

  • Use excess sodium nitrite (1.2–1.5 eq) during diazotization.
  • Monitor reaction progress in real-time via inline UV spectroscopy (λ~450 nm for diazo intermediates).
  • Compare yields under inert (N2_2) vs. ambient conditions to assess oxidative degradation impacts .

Q. What role does the methoxy substituent play in the compound’s reactivity and stability?

  • Methodological Answer : The methoxy group at position 5 enhances electron density in the benzene ring, stabilizing electrophilic intermediates during synthesis. However, it may reduce hydrolytic stability under acidic conditions (pH < 4). Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS analysis can identify degradation products (e.g., demethylated derivatives) .

Q. How can computational modeling guide the design of derivatives with improved biological activity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) against targets like VEGFR2 (PDB: 3VO3) predicts binding affinities. Prioritize derivatives with modified sulfonate or amide groups showing stronger hydrogen-bond interactions .

Q. What are the challenges in analyzing environmental degradation pathways of this compound?

  • Methodological Answer : Track photodegradation using simulated sunlight (Xe lamp, 300–800 nm) and LC-QTOF-MS to detect byproducts (e.g., hydroxylated or sulfonic acid derivatives). Ecotoxicity assays (Daphnia magna LC50_{50}) assess environmental risks. Note that perfluorinated analogs (e.g., in ) exhibit persistence, suggesting similar challenges for sulfonate-containing compounds .

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